3-(1-Propyl-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
3-(1-Propyl-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a complex organic compound belonging to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and optoelectronics . The unique structure of this compound, which includes both imidazole and pyridine rings, contributes to its versatility and potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Propyl-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
For example, one approach involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) to promote the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes while optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-Propyl-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents in solvents like ethanol or THF.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3-(1-Propyl-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-Propyl-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit microtubule assembly formation, thereby affecting cell division and proliferation . The compound’s unique structure allows it to bind to specific proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyrimidines: These derivatives are synthesized through similar cyclization reactions and have applications in pharmaceuticals and materials science.
Substituted Imidazoles: These compounds are key components in various functional molecules used in everyday applications.
Uniqueness
3-(1-Propyl-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid stands out due to its unique combination of imidazole and pyridine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific research applications make it a valuable compound in both academic and industrial settings.
Properties
IUPAC Name |
3-(1-propylimidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-2-6-17-8-10(15-9-17)13-16-12(14(19)20)11-5-3-4-7-18(11)13/h3-5,7-9H,2,6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKXWERUFKBGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)C2=NC(=C3N2C=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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